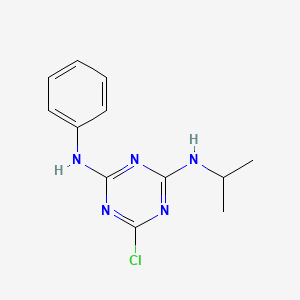
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Reduction Reactions: The major product is 3-(2-bromophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.
Oxidation Reactions: Products will depend on the specific oxidation conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 3-(2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-4-2-1-3-11(12)13-16-14(21-17-13)9-5-7-10(8-6-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMXVCDDRAMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![3-chloro-4-ethoxy-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5703794.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)

![3-(Phenylsulfanyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B5703826.png)
![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)
